molecular formula C21H21F3O2 B037685 2-Trifluoromethyl-3-geranyl-1,4-naphthoquinone CAS No. 119052-96-9

2-Trifluoromethyl-3-geranyl-1,4-naphthoquinone

Cat. No.: B037685
CAS No.: 119052-96-9
M. Wt: 362.4 g/mol
InChI Key: AEPNMJWSTKATHF-UHFFFAOYSA-N
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Description

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthalene core, the introduction of the trifluoromethyl group, and the attachment of the dimethylocta-2,6-dienyl side chain. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods, including chromatography and crystallization, are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the naphthalene core provides a stable framework for interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-3,7-dimethylocta-2,6-dienyl]phenol: A monoterpenoid with similar structural features but lacking the trifluoromethyl group.

    (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: Another compound with a similar side chain but different core structure.

Uniqueness

The presence of the trifluoromethyl group in 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione distinguishes it from other similar compounds. This group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

119052-96-9

Molecular Formula

C21H21F3O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione

InChI

InChI=1S/C21H21F3O2/c1-13(2)7-6-8-14(3)11-12-17-18(21(22,23)24)20(26)16-10-5-4-9-15(16)19(17)25/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+

InChI Key

AEPNMJWSTKATHF-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)C

SMILES

CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C

Synonyms

2-trifluoromethyl-3-geranyl-1,4-naphthoquinone
2-trifluoromethylmenaquinone

Origin of Product

United States

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